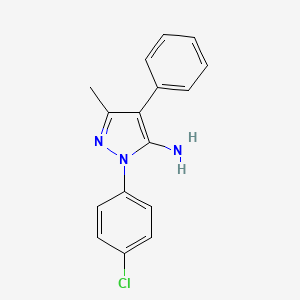![molecular formula C13H16N2O4 B4236082 Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate](/img/structure/B4236082.png)
Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate
Vue d'ensemble
Description
Methyl N-[4-(propionylamino)benzoyl]glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a propionylamino group attached to a benzoyl ring, which is further connected to a glycinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate typically involves the reaction of 4-aminobenzoyl chloride with propionyl chloride to form 4-(propionylamino)benzoyl chloride. This intermediate is then reacted with methyl glycinate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[4-(propionylamino)benzoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propionylamino group to an amine.
Substitution: The benzoyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl ring.
Applications De Recherche Scientifique
Methyl N-[4-(propionylamino)benzoyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(4-methoxybenzoyl)glycinate: Similar structure but with a methoxy group instead of a propionylamino group.
Methyl N-(4-methylbenzoyl)glycinate: Contains a methyl group instead of a propionylamino group.
Uniqueness
Methyl N-[4-(propionylamino)benzoyl]glycinate is unique due to the presence of the propionylamino group, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-11(16)15-10-6-4-9(5-7-10)13(18)14-8-12(17)19-2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDUSNHHMBFOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-({2-[(4-METHOXYBENZYL)AMINO]-2-OXOACETYL}AMINO)BENZOATE](/img/structure/B4236013.png)
![1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4236017.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4236025.png)

![2-ethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4236033.png)
![4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE](/img/structure/B4236036.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4236039.png)
![5-{4-[(allylamino)methyl]-2-methoxyphenoxy}-4-chloro-2-phenyl-3(2H)-pyridazinone hydrochloride](/img/structure/B4236045.png)
![2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4236049.png)

![2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE](/img/structure/B4236069.png)
![1-(4-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4236074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4236089.png)
![2,3-dimethyl-6-phenylpyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7(5H,8H)-dione](/img/structure/B4236097.png)
